molecular formula C15H11F3O2 B1294417 4'-Methoxy-3-(trifluoromethyl)benzophenone CAS No. 845-05-6

4'-Methoxy-3-(trifluoromethyl)benzophenone

Cat. No. B1294417
CAS RN: 845-05-6
M. Wt: 280.24 g/mol
InChI Key: MJDGFIOMTNMZTJ-UHFFFAOYSA-N
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Description

4'-Methoxy-3-(trifluoromethyl)benzophenone is a chemical compound that belongs to the family of benzophenones. It is characterized by a methoxy group at the para position and a trifluoromethyl group at the meta position relative to the ketone functional group. This compound is of interest due to its potential applications in various fields, including organic synthesis and material science.

Synthesis Analysis

The synthesis of related benzophenone derivatives has been explored in several studies. For instance, a one-pot synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone has been developed, which involves fluorination followed by a Friedel–Crafts reaction, indicating the potential for similar methodologies to be applied to the synthesis of 4'-Methoxy-3-(trifluoromethyl)benzophenone . Additionally, the synthesis of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives has been achieved, which includes a trifluoromethyl group and a methoxyphenyl moiety, suggesting a possible route for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of benzophenone derivatives can be complex, with conformational stability being a significant factor. For example, the conformational analysis of 4-hydroxy-2,5-dimethylphenyl-benzophenone revealed multiple barrier heights due to dihedral and hydroxyl rotations, which could be relevant to the structural analysis of 4'-Methoxy-3-(trifluoromethyl)benzophenone . Furthermore, the synthesis, growth, and characterization of benzophenone-4-methoxybenzoylhydrazone single crystals provide insights into the crystalline structure, which could inform the molecular structure analysis of similar compounds .

Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions. The Suzuki–Miyaura cross-coupling reactions of a tris(triflate) benzophenone derivative have been reported, which could be indicative of the types of reactions that 4'-Methoxy-3-(trifluoromethyl)benzophenone might participate in . The reactivity of such compounds can be influenced by the presence of substituents like the trifluoromethyl and methoxy groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are crucial for their practical applications. The study of benzophenone-4-methoxybenzoylhydrazone revealed important properties such as transmittance in the visible region and thermal stability, which could be similar for 4'-Methoxy-3-(trifluoromethyl)benzophenone . Additionally, the application of related compounds as fluorescent probes sensing pH and metal cations demonstrates the functional versatility of benzophenone derivatives .

Safety And Hazards

“4’-Methoxy-3-(trifluoromethyl)benzophenone” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(4-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-20-13-7-5-10(6-8-13)14(19)11-3-2-4-12(9-11)15(16,17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDGFIOMTNMZTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80233490
Record name 4'-Methoxy-3-(trifluoromethyl)benzophenone
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Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methoxy-3-(trifluoromethyl)benzophenone

CAS RN

845-05-6
Record name (4-Methoxyphenyl)[3-(trifluoromethyl)phenyl]methanone
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Record name 4'-Methoxy-3-(trifluoromethyl)benzophenone
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Record name 4'-Methoxy-3-(trifluoromethyl)benzophenone
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Record name 4'-methoxy-3-(trifluoromethyl)benzophenone
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To commercially available nitromethane (10 ml) were added commercially available anisole (1.081 g), commercially available 3-(trifluoromethyl)benzoyl chloride (2.086 g) and commercially available ytterbium(III) trifluoromethanesulfonate (620 mg), and the admixture was stirred at 60° C. overnight. The reaction mixture was treated in the same manner as described in Example 120 to obtain 719 mg of the title compound (yield: 26%).
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26%

Synthesis routes and methods III

Procedure details

Aluminium chloride (15.5 g) was added over 2 hours in small portions to an ice-cooled solution of 3-trifluoromethylbenzoyl chloride (21.7 g) and anisole (12.5 g) in dichloromethane. After a further 2 hours at room temperature, the mixture was poured on to ice, extracted with dichloromethane and the extracts washed with water and dried (MgSO4). Removal of solvent gave a solid which was recrystallised first from light petrol (b.p. 60°-80°) and then from ethanol-water, giving white prisms of the ketone, m.p. 62.5°-63.5°, (17.5 g, 60%).
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